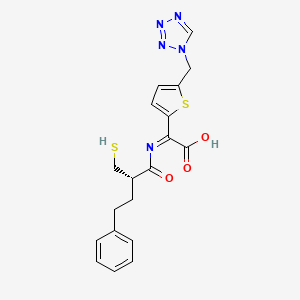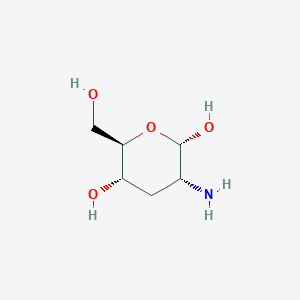
3-Deoxy-D-glucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-D-Glucosamine: is a derivative of D-glucosamine, where the hydroxyl group at the third carbon is replaced by a hydrogen atom This compound belongs to the class of amino sugars, which are carbohydrates with one or more hydroxyl groups replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-D-Glucosamine typically involves the selective removal of the hydroxyl group at the third carbon of D-glucosamine. One common method is the double inversion procedure at the C3 atom. This involves the use of protecting groups on the nitrogen and sulfur atoms to control the direction and level of asymmetric induction .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic catalysis or chemical extraction from chitin, a natural polymer found in the exoskeletons of crustaceans. The enzymatic method involves the hydrolysis of chitin using chitinolytic enzymes, while the chemical method uses strong acids at high temperatures to extract the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-D-Glucosamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-Deoxy-D-Glucosaminic acid, while reduction can produce this compound alcohol .
Scientific Research Applications
Chemistry: 3-Deoxy-D-Glucosamine is used as a ligand in the enantioselective addition of diethylzinc to benzaldehyde. This application is significant in the synthesis of optically active secondary alcohols .
Biology: In biological research, this compound is used to study the structure and function of glycoproteins and glycolipids. It is also used in the synthesis of novel carbohydrate derivatives for various biological applications .
Medicine: In the medical field, this compound is investigated for its potential use in regenerative medicine, particularly in the treatment of osteoarthritis. It is believed to stimulate the synthesis of glycosaminoglycans and proteoglycans, which are essential components of cartilage .
Industry: In industrial applications, this compound is used in the production of chitosan, a biopolymer with numerous applications in drug delivery, wound healing, and water treatment .
Mechanism of Action
The mechanism of action of 3-Deoxy-D-Glucosamine involves its interaction with various molecular targets and pathways. In the context of osteoarthritis treatment, it is believed to augment the synthesis of glycosaminoglycans and proteoglycans in cartilage. This is achieved through the activation of specific signaling pathways that promote the production of these essential components .
Comparison with Similar Compounds
D-Glucosamine: A naturally occurring amino sugar with a hydroxyl group at the third carbon.
N-Acetyl-D-Glucosamine: An acetylated derivative of D-glucosamine.
3-Deoxy-3-thio-D-Glucosamine: A thio-derivative of D-glucosamine with a sulfur atom replacing the oxygen atom at the third carbon.
Uniqueness: 3-Deoxy-D-Glucosamine is unique due to the absence of the hydroxyl group at the third carbon, which imparts distinct chemical properties and reactivity. This structural difference makes it a valuable compound for specific applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C6H13NO4 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S,3R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,5-diol |
InChI |
InChI=1S/C6H13NO4/c7-3-1-4(9)5(2-8)11-6(3)10/h3-6,8-10H,1-2,7H2/t3-,4+,5-,6+/m1/s1 |
InChI Key |
SNDZDGQLFKEBLF-MOJAZDJTSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)N |
Canonical SMILES |
C1C(C(OC(C1O)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


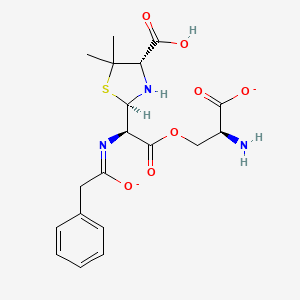
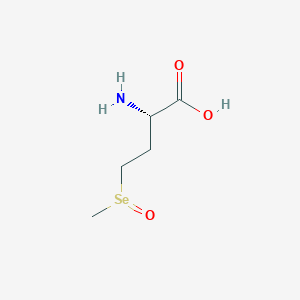
![{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid](/img/structure/B10777476.png)
![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(S)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777482.png)
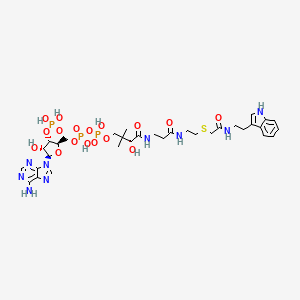
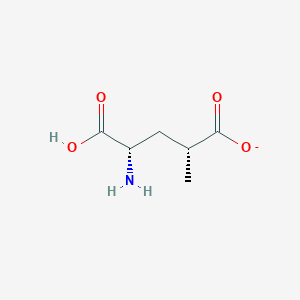
![[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777499.png)
![1,3-Bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane](/img/structure/B10777502.png)
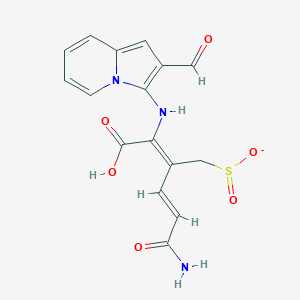
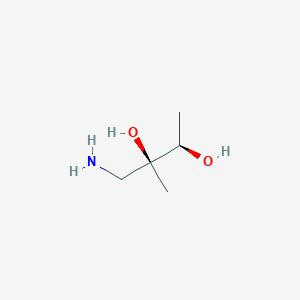
![cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B10777522.png)
![[(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl phosphono hydrogen phosphate](/img/structure/B10777530.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-5-[8-(dimethylamino)-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl]-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B10777532.png)
